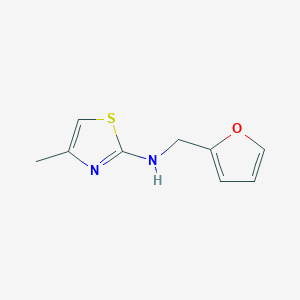

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Description

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methyl group and an N-linked furan-2-ylmethyl amine moiety. The furan-2-ylmethyl group is hypothesized to enhance solubility and influence binding interactions due to its oxygen-containing heterocycle .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFLMLUIKCYNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiosemicarbazone Intermediate

Cyclization to Form the Thiazole Ring

- Reactants: The furaldehyde thiosemicarbazone intermediate and chlorocarbonyl derivatives.

- Procedure: Reflux in acetone (~60 °C) with continuous stirring until the reaction completes (TLC monitored).

- Purification: Cooling, filtration of crude solids, and recrystallization from ethanol.

- Yields: Typically between 50% and 92%, depending on substituents and reaction conditions.

This step forms the 1,3-thiazole ring with substitution at the 4-position (methyl group) and the amino substituent linked to the furan ring via a methylene bridge.

Alternative One-Pot Synthesis Approaches

A one-pot synthesis method has been described for related hetarylaminomethylidene derivatives of furan-2(3H)-ones, involving:

- Reaction of furan-2(3H)-one derivatives with triethyl orthoformate and heterocyclic amines under reflux in absolute isopropyl alcohol.

- Formation of intermediate imines and subsequent nucleophilic addition leading to the target compounds.

- Advantages include short reaction times, high yields, and straightforward purification.

Though this method is demonstrated for furan derivatives with heterocyclic amines, it suggests potential applicability or adaptation for synthesizing this compound by selecting appropriate starting materials and reaction conditions.

Reaction Conditions and Optimization

- Solvents: Ethanol for condensation and acetone for cyclization are preferred due to their polarity and ability to dissolve reactants.

- Temperature: Reflux conditions (60–80 °C) are optimal for both steps.

- Monitoring: TLC is essential for tracking reaction progress.

- Purification: Recrystallization from ethanol yields pure products.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide + furan-2-carboxaldehyde | Reflux in ethanol, 80 °C, stirring | Furaldehyde thiosemicarbazone intermediate | 50–92 | Monitored by TLC |

| 2 | Thiosemicarbazone + chlorocarbonyl derivative | Reflux in acetone, 60 °C, stirring | This compound | 50–92 | Recrystallization purification |

| Alternative | 5-(4-chlorophenyl)furan-2(3H)-one + triethyl orthoformate + heterocyclic amine | Reflux in isopropyl alcohol | Hetarylaminomethylidene derivatives | High | One-pot, short reaction time |

Research Findings and Analytical Data

- The synthesized compounds are characterized by IR, ^1H NMR, and mass spectrometry confirming the presence of key functional groups such as NH, C=N, and the thiazole and furan rings.

- Typical IR peaks for NH and C=N groups appear around 3455 cm^-1 and 1626 cm^-1, respectively.

- ^1H NMR spectra show singlets corresponding to methyl groups on the thiazole ring and characteristic aromatic protons of the furan moiety.

- Yields and purity are generally high, with the methods showing robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiazole derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique properties allow for the creation of diverse chemical libraries essential for drug discovery. The compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The thiazole ring can be reduced to produce dihydrothiazole derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions to yield amide or imine derivatives.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It interacts with various biological targets, making it a candidate for developing new therapeutic agents. Notably, it exhibits significant antimicrobial properties against pathogens like Candida albicans and Aspergillus niger, with effective minimum inhibitory concentration (MIC) values indicating its potential in treating infections.

Medicine

In medicinal research, derivatives of this compound are explored for their antimicrobial and anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various types of cancer cell lines, including breast and lung cancer . The compound's dual functionality as an antimicrobial and anticancer agent highlights its versatility in therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that thiazole derivatives exhibited significant anticancer properties against multiple cell lines. For instance, certain compounds showed remarkable growth inhibition against A549 (lung cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Trials : Clinical trials indicated that thiazole-based compounds possess potent antimicrobial activity against resistant bacterial strains, suggesting their therapeutic potential in infectious diseases.

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The furan and thiazole rings can interact with various biomolecules, leading to changes in their activity or function. Molecular docking studies have shown that the compound can bind to active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

- Substituent Effects on Activity : Methoxy and chloro substituents on aromatic rings (e.g., 10s, 4i) enhance antiproliferative and anti-inflammatory activities, respectively, by modulating electronic and steric properties .

- Furan vs. Triazole Moieties : The furan-2-ylmethyl group in the target compound may offer better solubility compared to bulkier triazole-based derivatives (e.g., 4g, 4i) but may lack the hydrogen-bonding capacity of triazoles .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties

Key Observations :

Binding and Mechanistic Insights

- Tubulin Inhibition : Compound 10s inhibits tubulin polymerization (IC₅₀: 1.2 μM) by occupying the colchicine binding site, a mechanism shared with combretastatin A-4 . The target compound’s thiazole core and methyl group may permit similar interactions, but the furan substituent’s smaller size could alter binding affinity.

- Anti-inflammatory Targets : Triazole-containing thiazol-2-amines (e.g., 4g) inhibit cyclooxygenase-2 (COX-2) via hydrophobic interactions with the enzyme’s active site, a property less likely in the furan derivative due to reduced bulk .

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H10N2OS

Molecular Weight : 194.26 g/mol

IUPAC Name : 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Canonical SMILES : CC1=C(SC(=N1)N)CC2=CC=CO2

The compound features a furan ring and a thiazole ring, which are known to contribute significantly to its biological activity through various interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, it may modulate signaling pathways by binding to receptors, thus altering their functions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentrations (MICs) for these compounds range from 0.25 to 4 µg/mL, demonstrating potent antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines, it was found to exhibit cytotoxic effects without significant toxicity towards normal cells. One study reported that certain derivatives inhibited the growth of cancer cells at concentrations as low as 4 µg/mL . The structure–activity relationship (SAR) indicates that modifications in the thiazole or furan moieties can enhance anticancer efficacy .

Study on Antimicrobial Properties

A study conducted on synthesized derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines demonstrated their antibacterial activity against clinical strains of Staphylococcus epidermidis. Compound 6 showed the most promising results with an MIC of 4 µg/mL against hospital strains .

Evaluation of Anticancer Effects

In another research effort, a series of thiazole-based compounds were synthesized and tested for their anticancer properties. Compounds containing the thiazole ring exhibited significant inhibition against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-ylmethyl)-1,3-thiazol-2-amine | Lacks methyl group on thiazole | Moderate antibacterial |

| 4-Methyl-1,3-thiazol-2-amine | Lacks furan ring | Limited bioactivity |

| 5-(Furan-2-ylmethyl)-4-methyl-1,3-oxazole | Contains oxazole instead of thiazole | Reduced efficacy |

The unique combination of furan and thiazole rings in this compound enhances its bioactivity compared to similar compounds lacking one of these rings.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea derivatives with α-haloketones or α-haloesters under reflux conditions. A common approach involves using dichloromethane as a solvent and triethylamine as a base to facilitate amine coupling reactions .

- Optimization : Reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios are critical for yield optimization. Purification is typically achieved via column chromatography or recrystallization from methanol/ethanol .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures due to its robustness in handling small-molecule crystallography .

- Key Parameters :

- Space group and unit cell dimensions (e.g., monoclinic with Å, Å, Å, ) .

- Hydrogen bonding networks (e.g., N–H···N interactions) and packing motifs (e.g., centrosymmetric dimers) .

Q. What spectroscopic techniques are used for structural characterization?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=S absorption at ~1250 cm⁻¹) .

- NMR : H NMR confirms substituent patterns (e.g., furan methylene protons at δ 4.2–4.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ at 235) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in anticancer research?

- Methodology :

Structural Modifications : Introduce substituents at the furan or thiazole moieties (e.g., halogenation, alkylation) to assess impact on bioactivity .

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to establish potency trends .

Data Analysis : Use QSAR models to correlate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with activity .

- Example : Derivatives with electron-withdrawing groups on the furan ring showed 3-fold higher cytotoxicity in glioblastoma models .

Q. What computational approaches are used to predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses with receptors (e.g., mGluR5 for neurological applications). Key interactions include hydrogen bonding with thiazole NH and π-π stacking with aromatic residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- Case Study : Docking of this compound with mGluR5 revealed a binding affinity of kcal/mol, suggesting competitive antagonism .

Q. How should researchers address contradictions in reported biological activity data?

- Analysis Framework :

Experimental Variability : Compare assay conditions (e.g., bacterial strains, incubation times). For example, MIC values for S. aureus ranged from 8–32 µg/mL across studies due to differences in inoculum size .

Structural Heterogeneity : Verify substituent effects. A 4-methyl group on the thiazole may enhance antifungal activity but reduce solubility, leading to inconsistent bioavailability .

Statistical Validation : Apply ANOVA or t-tests to confirm significance of discrepancies. Replicate experiments under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.